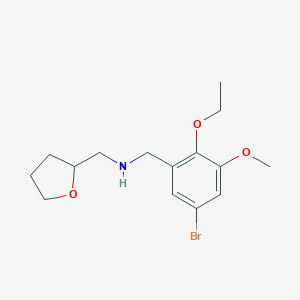![molecular formula C18H14Cl2N2O4 B267877 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B267877.png)
2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. The compound is known by its chemical name, and it has been synthesized using various methods.
作用機序
The mechanism of action of 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Inhibition of COX enzymes by the compound leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been found to inhibit the production of nitric oxide, which is known to play a role in inflammation and pain. It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, the compound has been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10).
実験室実験の利点と制限
The advantages of using 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide in lab experiments include its ability to inhibit COX enzymes, reduce inflammation, and induce apoptosis in cancer cells. However, the compound has limitations in terms of its solubility and stability, which may affect its effectiveness in experiments.
将来の方向性
There are several future directions for the research on 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide. One direction is to explore its potential use in cancer therapy and to investigate its mechanism of action in inducing apoptosis in cancer cells. Another direction is to study the compound's potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further research is needed to optimize the synthesis method of the compound and to improve its solubility and stability for use in lab experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in various fields. The compound has been synthesized using different methods, and its mechanism of action is not fully understood. However, studies have shown that the compound has significant biochemical and physiological effects, including its ability to inhibit COX enzymes, reduce inflammation, and induce apoptosis in cancer cells. The compound has advantages and limitations for use in lab experiments, and there are several future directions for research on the compound.
合成法
The synthesis of 2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can be achieved using different methods. One of the most common methods is the reaction of 2-(2,4-dichlorophenyl)-2-oxoethylamine with ethyl 3-amino-4-oxobutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound as a yellow solid.
科学的研究の応用
2-{3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been studied for its potential therapeutic applications in various fields. The compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
特性
分子式 |
C18H14Cl2N2O4 |
|---|---|
分子量 |
393.2 g/mol |
IUPAC名 |
2-[3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C18H14Cl2N2O4/c19-10-5-6-11(13(20)7-10)15(23)8-18(26)12-3-1-2-4-14(12)22(17(18)25)9-16(21)24/h1-7,26H,8-9H2,(H2,21,24) |
InChIキー |
RJWFYJNAXVJKKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=C(C=C(C=C3)Cl)Cl)O |
正規SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=C(C=C(C=C3)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)


![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)
![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)

![2-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B267813.png)
![2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B267816.png)
![N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267817.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)